2-Ethynyl-2-hydroxycyclopentanone
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Overview
Description
2-Ethynyl-2-hydroxycyclopentanone is an organic compound with the molecular formula C7H8O2 It features a cyclopentanone ring substituted with both an ethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2-hydroxycyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethynyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2-hydroxycyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: Formation of 2-ethynyl-2-oxocyclopentanone or 2-ethynyl-2-carboxycyclopentanone.
Reduction: Formation of 2-ethynyl-2-hydroxycyclopentanol.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
2-Ethynyl-2-hydroxycyclopentanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2-hydroxycyclopentanone involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclopentanone: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynylcyclopentanone:
Uniqueness
2-Ethynyl-2-hydroxycyclopentanone is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-ethynyl-2-hydroxycyclopentan-1-one |
InChI |
InChI=1S/C7H8O2/c1-2-7(9)5-3-4-6(7)8/h1,9H,3-5H2 |
InChI Key |
JGVFIXQYKQZTHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCC1=O)O |
Origin of Product |
United States |
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